Cas no 13726-67-5 (Boc-Asp-OH)

Boc-Asp-OH, or tert-Butyloxycarbonyl-L-aspartic acid, is a protected derivative of L-aspartic acid, widely used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under acidic conditions while preserving the carboxyl side chain. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and solution-phase methodologies due to its stability and compatibility with standard coupling reagents. Its high purity and consistent performance make it a reliable choice for constructing complex peptides, ensuring efficient incorporation of aspartic acid residues without racemization. Boc-Asp-OH is essential for researchers requiring precise control over peptide assembly.
Boc-Asp-OH structure
Boc-Asp-OH structure
Product Name:Boc-Asp-OH
CAS No:13726-67-5
MF:C9H15NO6
MW:233.2185
MDL:MFCD00037279
CID:49438
PubChem ID:99718
Update Time:2025-05-19

Boc-Asp-OH Chemical and Physical Properties

Names and Identifiers

    • N-(tert-Butoxycarbonyl)-L-aspartic acid
    • Boc-Asp-OH
    • Boc-Asp
    • Boc-L-aspartic acid
    • Boc-L-Asp-OH
    • N-Boc-L-aspartic Acid
    • BOC-ASPARTIC ACID
    • BOC-L-ASP
    • BOC-L-Aspatic
    • Boc-L-Aspatic Acid
    • N-BOC-1-ASPARTICACID
    • N-Boc-aspartic acid
    • N-Boc-L-Asp-benzyl ester
    • N-t-butyloxycarbonyl-L-aspartic acid
    • t-butoxycarbonyl-L-aspartic acid
    • tert-butyloxycarbonyl-L-aspartic acid
    • ENC2372947
    • N-tert-Butoxycarbonyl-L-aspartic acid
    • (S)-2-(TERT-BUTOXYCARBONYLAMINO)SUCCINIC ACID
    • 13726-67-5
    • Boc-Asp-OH, 99%
    • M03267
    • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
    • NS00051580
    • CHEMBL17509
    • SCHEMBL688341
    • CHEBI:191068
    • NSC 186910
    • DTXSID301286262
    • N.alpha.-(tert-Butoxycarbonyl)-L-aspartic acid
    • AKOS015838040
    • N-(t-butoxycarbonyl)-L-aspartic acid
    • MFCD00037279
    • N-Boc aspartic acid
    • (TERT-BUTOXYCARBONYL)-L-ASPARTIC ACID
    • Nalpha-(tert-butoxycarbonyl)-l-aspartic acid
    • AS-12732
    • Q-101671
    • B2270
    • HY-42065
    • L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid
    • (2S)-2-[(tert-butoxycarbonyl)amino]butanedioic acid
    • EN300-199053
    • I10697
    • AKOS015892632
    • CS-0020432
    • EINECS 237-294-7
    • MDL: MFCD00037279
    • Inchi: 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1
    • InChI Key: KAJBMCZQVSQJDE-YFKPBYRVSA-N
    • SMILES: CC(C)(OC(N[C@H](C(O)=O)CC(O)=O)=O)C
    • BRN: 1913973

Computed Properties

  • Exact Mass: 233.09000
  • Monoisotopic Mass: 233.089937
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 113

Experimental Properties

  • Color/Form: White powder
  • Density: 1.3397 (rough estimate)
  • Melting Point: 116-118 °C (lit.)
  • Boiling Point: 377.4℃ at 760 mmHg
  • Flash Point: 182.1 °C
  • Refractive Index: 1.4640 (estimate)
  • PSA: 112.93000
  • LogP: 0.82990
  • Specific Rotation: -6 º (c=1, MeOH)
  • Optical Activity: [α]20/D −6.0°, c = 1 in methanol
  • Solubility: Insoluble

Boc-Asp-OH Security Information

Boc-Asp-OH Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-Asp-OH Production Method

Boc-Asp-OH Related Literature

Additional information on Boc-Asp-OH

Professional Introduction to Boc-Asp-OH (CAS No. 13726-67-5)

Boc-Asp-OH, chemically known as N-Boc-aspartic acid, is a crucial intermediate in the field of pharmaceutical synthesis and peptide chemistry. With the CAS number 13726-67-5, this compound has garnered significant attention due to its versatile applications in drug development and biotechnological research. The Boc (tert-butoxycarbonyl) group attached to the amino acid aspartic acid provides stability and reactivity that make it an indispensable tool for synthetic chemists.

The structure of Boc-Asp-OH consists of an aspartic acid residue with a Boc group protecting the amino group. This protection is essential in peptide synthesis, where selective modification of functional groups is required to achieve desired sequences without unwanted side reactions. The Boc group is particularly favored for its stability under basic conditions, making it ideal for multi-step syntheses involving strong bases.

In recent years, the demand for high-quality intermediates like Boc-Asp-OH has surged due to advancements in peptide-based drug therapies. Peptides have emerged as a cornerstone in targeted drug delivery systems, offering precision and efficacy that traditional small-molecule drugs often struggle to match. The role of Boc-Asp-OH in constructing these complex molecules cannot be overstated, as it provides a reliable foundation for building intricate peptide structures.

One of the most compelling applications of Boc-Asp-OH is in the synthesis of bioactive peptides that mimic natural signaling molecules. These peptides are being explored for their potential in treating a wide range of diseases, from neurodegenerative disorders to metabolic conditions. For instance, research has shown that certain peptide analogs derived from Boc-Asp-OH exhibit potent neuroprotective properties, making them promising candidates for therapies targeting Alzheimer's disease and other cognitive impairments.

The pharmaceutical industry has also leveraged Boc-Asp-OH in the development of enzyme inhibitors. Enzyme inhibition is a key strategy in drug design, where modulating enzymatic activity can lead to therapeutic benefits. By incorporating Boc-Asp-OH into enzyme inhibitor scaffolds, researchers have been able to create molecules with high specificity and low toxicity. This has opened new avenues for treating conditions such as cancer, inflammation, and infectious diseases.

Moreover, the use of Boc-Asp-OH extends beyond traditional pharmaceutical applications into the realm of biotechnology. Researchers are increasingly utilizing this compound in synthetic biology projects aimed at creating novel biocatalysts and metabolic pathways. The ability to precisely control peptide synthesis using intermediates like Boc-Asp-OH has enabled the engineering of microbes capable of producing valuable biochemicals more efficiently.

The chemical properties of Boc-Asp-OH make it an excellent candidate for various synthetic methodologies. Its stability under a wide range of conditions allows for flexible reaction design, enabling chemists to explore diverse synthetic routes. This adaptability has been instrumental in developing new synthetic strategies that improve yield and purity while reducing environmental impact.

In conclusion, Boc-Asp-OH (CAS No. 13726-67-5) represents a cornerstone in modern chemical synthesis and pharmaceutical development. Its role in constructing complex peptides and enzymes underscores its importance in advancing therapeutic interventions across multiple disease areas. As research continues to uncover new applications for this versatile compound, its significance in the chemical and biotechnology sectors is poised to grow even further.

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